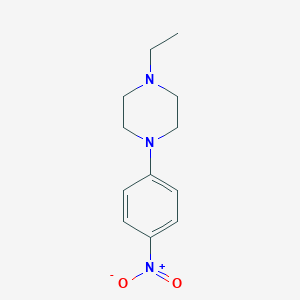

1-Ethyl-4-(4-nitrophenyl)piperazine

Description

Propriétés

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWICNRVCQLKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386281 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115619-00-6 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine: Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Ethyl-4-(4-nitrophenyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, a detailed synthesis protocol, and an exploration of its known biological activities.

Core Chemical Properties

This compound is a substituted piperazine compound. The presence of the nitro group on the phenyl ring and the ethyl group on the piperazine moiety are key features influencing its chemical behavior and biological interactions.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 115619-00-6 | [1][2] |

| Molecular Formula | C12H17N3O2 | [1][3] |

| Molecular Weight | 235.28 g/mol | [1][3] |

| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [1] |

| logP | 2.156 | [3] |

| logD (at pH 7.4) | 1.4705 | [3] |

| logSw | -2.2377 | [3] |

| Polar Surface Area | 40.609 Ų | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| SMILES | CCN1CCN(CC1)c1ccc(cc1)--INVALID-LINK--=O | [3] |

| InChI Key | XEWICNRVCQLKIG-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and a suitable nitrophenyl halide.[1][2]

Materials:

-

N-ethylpiperazine

-

Anhydrous Potassium Carbonate (K2CO3)

-

Ice water

Procedure:

-

Dissolve 4-Fluoronitrobenzene (2 g, 14.2 mmol) and anhydrous K2CO3 (2.2 g, 15.6 mmol) in DMSO (5 mL).[1][2]

-

Slowly add N-ethylpiperazine (14.2 mmol) dropwise to the reaction mixture.[1][2]

-

Continue stirring the reaction mixture at room temperature for 10 hours.[1][2]

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice water to induce precipitation.[1][2]

-

Collect the precipitate by filtration.

A diagram of the synthesis workflow is provided below.

References

An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine: Molecular Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-(4-nitrophenyl)piperazine, a molecule of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques.

Molecular Structure and Formula

This compound is a disubstituted piperazine derivative. The molecular structure consists of a central piperazine ring, a heterocyclic saturated ring containing two nitrogen atoms at positions 1 and 4. An ethyl group is attached to one nitrogen atom, and a 4-nitrophenyl group is attached to the other.

The presence of the aromatic nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. The piperazine ring, with its capacity for conformational flexibility, and the two distinct substituents at the nitrogen atoms, contribute to its potential for diverse biological activities and applications in materials science.

Molecular Formula: C₁₂H₁₇N₃O₂

Molecular Weight: 235.28 g/mol

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₂ | --- |

| Molecular Weight | 235.28 g/mol | --- |

| CAS Number | 115619-00-6 | --- |

| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [1] |

| pKa (Predicted) | 7.76 ± 0.10 | [1] |

| LogP (Predicted) | 2.45 | --- |

| Melting Point | Not available | --- |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Materials:

-

1-Chloro-4-nitrobenzene

-

1-Ethylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF, add 1-ethylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization Protocols

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group (typically in the range of δ 6.8-8.2 ppm), the methylene protons of the piperazine ring (typically in the range of δ 2.5-3.5 ppm), and the ethyl group protons (a quartet and a triplet, typically in the range of δ 1.0-2.6 ppm).

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shifts using the solvent peak as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

Expected Signals: The ¹³C NMR spectrum should display distinct signals for the carbons of the nitrophenyl ring, the piperazine ring, and the ethyl group.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The mass range should be set to scan for the expected molecular ion peak ([M+H]⁺).

-

Data Analysis: Identify the molecular ion peak, which should correspond to the calculated molecular weight of the compound plus the mass of a proton (236.13 m/z). Analyze the fragmentation pattern to further confirm the structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key intermediate in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and physicochemical properties of the target compound. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 115619-00-6) is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be derivatized to explore structure-activity relationships. This guide focuses on the practical synthesis of this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 115619-00-6 | [1] |

| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [1] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.76 ± 0.10 | |

| Physical Form | Solid |

Synthetic Routes

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). An alternative approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by N-ethylpiperazine. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring activates the aromatic system towards nucleophilic attack.

Caption: Reaction scheme for the synthesis of this compound via SNAr.

A general and reliable method for the synthesis is as follows[1]:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| 4-Fluoronitrobenzene | 141.10 | 2.0 | 14.2 | 1.0 |

| N-Ethylpiperazine | 114.19 | 1.62 | 14.2 | 1.0 |

| Anhydrous K₂CO₃ | 138.21 | 2.2 | 15.6 | 1.1 |

| Dimethyl sulfoxide (DMSO) | - | 5 mL | - | - |

Procedure:

-

To a solution of 4-fluoronitrobenzene (2 g, 14.2 mmol) in DMSO (5 mL) in a suitable reaction vessel, add anhydrous potassium carbonate (2.2 g, 15.6 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.

-

Continue to stir the reaction mixture at room temperature for 10 hours.

-

Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the collected solid to obtain this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed for the synthesis of this compound from an aryl halide (e.g., 4-chloro or 4-bromonitrobenzene) and N-ethylpiperazine. This approach is particularly useful when the SNAr reaction is sluggish or gives low yields.

Caption: General scheme for Buchwald-Hartwig synthesis of this compound.

Typical Reagents and Conditions:

-

Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂

-

Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.

-

Base: A strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.

-

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.

-

Temperature: Typically elevated temperatures (80-120 °C) are required.

-

Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Characterization Data (Predicted and Analog-Based)

Experimental spectroscopic data for this compound is not widely published. Therefore, predicted data and data from closely related analogs are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso to N) | ~154 |

| C (para to N) | ~138 |

| CH (ortho to N) | ~112 |

| CH (meta to N) | ~126 |

| CH₂ (piperazine, adjacent to N-aryl) | ~47 |

| CH₂ (piperazine, adjacent to N-ethyl) | ~52 |

| CH₂ (ethyl) | ~52 |

| CH₃ (ethyl) | ~12 |

Note: These are predicted values and should be confirmed experimentally.

For comparison, the experimental ¹H and ¹³C NMR data for the closely related compound 1-Methyl-4-(4-nitrophenyl)piperazine are as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | Medium-Strong |

| Asymmetric NO₂ stretch | 1550-1500 | Strong |

| Symmetric NO₂ stretch | 1350-1300 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-N stretch | 1250-1020 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to its molecular weight.

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the synthesis of this compound, providing a detailed experimental protocol for its preparation via nucleophilic aromatic substitution. While experimental characterization data is limited in the public domain, predicted and analog-based spectroscopic information has been provided to aid in the identification and quality control of the synthesized compound. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry and drug development.

References

An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine (CAS: 115619-00-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate in the synthesis of targeted cancer therapeutics. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant role in the manufacturing of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. Furthermore, this guide discusses the potential biological activities of the broader nitrophenylpiperazine class of compounds, including tyrosinase inhibition and interaction with serotonin receptors, and furnishes detailed experimental protocols for the evaluation of these activities. While specific experimental spectral and quantitative biological data for this compound are not widely available in the public domain, this guide serves as a critical resource for researchers engaged in the synthesis and development of novel pharmaceuticals.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of these properties are predicted, as extensive experimental data is not publicly available.

| Property | Value | Source |

| CAS Number | 115619-00-6 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 381.9±37.0 °C (Predicted) | [1] |

| InChI Key | XEWICNRVCQLKIG-UHFFFAOYSA-N | [3] |

| SMILES | CCN1CCN(CC1)c1ccc(cc1)--INVALID-LINK--=O | [3] |

Synthesis

A general and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-ethylpiperazine.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

4-Fluoronitrobenzene

-

N-Ethylpiperazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add N-ethylpiperazine (1.0 equivalent) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the collected solid to yield this compound.

Role in Drug Development: Intermediate for Infigratinib

This compound is a crucial intermediate in the multi-step synthesis of Infigratinib (BGJ398), a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). Infigratinib is an approved therapeutic for the treatment of certain types of cancer, including cholangiocarcinoma. The synthesis of Infigratinib involves the chemical modification of this compound to introduce the core structure of the final drug molecule.

Potential Biological Activities and Experimental Evaluation

While specific biological data for this compound is limited, the broader class of nitrophenylpiperazine derivatives has been investigated for various pharmacological activities.

Tyrosinase Inhibition

Certain nitrophenylpiperazine derivatives have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[4] This suggests potential applications in dermatology and cosmetology for treating hyperpigmentation disorders.

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation, measured spectrophotometrically, is proportional to the inhibitory activity of the compound.

Materials:

-

Mushroom Tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Test compound (this compound)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add phosphate buffer, the test compound solution (or DMSO for control), and mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Immediately measure the absorbance of each well at a specific wavelength (e.g., 475 nm) in a kinetic mode for a defined period.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of tyrosinase inhibition for the test compound by comparing its reaction rate to that of the control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Interaction with Serotonin Receptors

Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their activity can range from agonism to antagonism, making them interesting scaffolds for the development of drugs targeting the central nervous system.

Principle: This is a competitive binding assay that measures the affinity of a test compound for a specific serotonin receptor subtype. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype

-

Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors)

-

Test compound (this compound)

-

Unlabeled competing ligand (for non-specific binding determination)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

-

For determining non-specific binding, a separate set of tubes is prepared with a high concentration of an unlabeled competing ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

References

- 1. This compound CAS#: 115619-00-6 [m.chemicalbook.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. CAS#:385403-85-0 | 1-ethyl-4-((4-nitrophenyl)sulfonyl)piperazine | Chemsrc [chemsrc.com]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Ethyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Ethyl-4-(4-nitrophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document collates available data on its synthesis, characterization, and potential biological activities, presenting it in a structured format for easy reference and comparison.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a piperazine ring substituted with an ethyl group at one nitrogen and a 4-nitrophenyl group at the other.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| CAS Number | 115619-00-6 | [2] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [2] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.76 ± 0.10 | [1] |

Synthesis and Purification

A general method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and 4-fluoronitrobenzene.[2][3][4]

General Synthesis Protocol

A solution of 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide (DMSO) is stirred at room temperature.[2][4] N-ethylpiperazine (1.0 equivalent) is then added dropwise to the mixture. The reaction is stirred for an extended period, typically around 10 hours, at room temperature.[2][4] Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid precipitate is collected by filtration and dried to yield this compound.[2][4]

Figure 1: General synthetic workflow for this compound.

Purification

Purification of the crude product can be achieved through recrystallization from a suitable solvent or by column chromatography.[5] An HPLC method for the analysis of 1-ethylpiperazine, a related compound, has been described using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier, which could be adapted for purity analysis of the title compound.[6]

Spectral Characterization

Detailed experimental spectral data for this compound is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from closely related analogs like 1-(4-nitrophenyl)piperazine.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperazine ring protons (two distinct multiplets), and the aromatic protons of the nitrophenyl group (two doublets). |

| ¹³C NMR | Resonances for the ethyl carbons, the four distinct carbons of the piperazine ring, and the carbons of the nitrophenyl group, including the carbon bearing the nitro group at a downfield shift. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aliphatic and aromatic), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretching, and aromatic C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (235.28 m/z). Fragmentation patterns would likely involve cleavage of the ethyl group, fragmentation of the piperazine ring, and loss of the nitro group. |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities.[5] Many biologically active compounds, including antifungal, antibacterial, antimalarial, and antipsychotic agents, contain the piperazine pharmacophore.[5]

The related compound, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[7] It is plausible that this compound could exhibit similar activity at monoamine transporters or receptors, though this requires experimental verification.

The presence of the 4-nitrophenyl moiety also suggests potential for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then be used as a handle for the synthesis of more complex molecules with diverse biological targets.

Figure 2: Logical relationships of potential biological relevance.

Safety and Handling

Specific safety data for this compound is limited. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. While its specific physical, chemical, and biological properties are not yet fully characterized in publicly available literature, its structural similarity to other biologically active piperazine derivatives suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectral characteristics, biological activity, and potential signaling pathway interactions.

References

- 1. This compound CAS#: 115619-00-6 [m.chemicalbook.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound | 115619-00-6 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

1-Ethyl-4-(4-nitrophenyl)piperazine as a research chemical

An In-Depth Technical Guide to the Research Chemical: 1-Ethyl-4-(4-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, this compound is a versatile heterocyclic compound belonging to the nitrophenylpiperazine class. While primarily utilized as a key synthetic intermediate, its structural motif is present in molecules screened for a range of biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications based on current research into structurally related compounds.

Physicochemical and Structural Data

This compound, with the CAS number 115619-00-6, is an organic compound whose core structure features a piperazine ring substituted with an ethyl group at one nitrogen and a p-nitrophenyl group at the other. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 115619-00-6 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Predicted Boiling Point | 381.9 ± 37.0 °C | [1] |

| logP | 2.156 | [2] |

| logD (pH 7.4) | 1.4705 | [2] |

| logSw | -2.2377 | [2] |

| Polar Surface Area | 40.609 Ų | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| InChI Key | XEWICNRVCQLKIG-UHFFFAOYSA-N | [2] |

Synthesis and Analytical Characterization

The synthesis and analysis of this compound are critical first steps in its use for further research and development.

General Synthesis Protocol

The compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with N-ethylpiperazine.

Experimental Protocol:

-

Reagent Preparation: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 14.2 mmol, 2.0 g) and anhydrous potassium carbonate (K₂CO₃) (1.1 eq, e.g., 15.6 mmol, 2.2 g) in dimethyl sulfoxide (DMSO) (approx. 2.5 mL/g of starting material).

-

Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and activation.

-

Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 eq, e.g., 14.2 mmol) dropwise to the reaction mixture.

-

Reaction Progression: Continue stirring the mixture vigorously at room temperature for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water. Dry the solid product under vacuum to yield this compound.[1]

Analytical Characterization Protocol

Due to the lack of a strong chromophore on the piperazine ring itself, quantitative analysis of piperazine derivatives by HPLC often requires a derivatization step to enhance UV detection.

Representative Protocol: HPLC-UV Analysis

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., Acetonitrile/Water).

-

For trace analysis, a derivatization agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[3]

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: Determined by the UV absorbance of the nitrophenyl group (e.g., ~340 nm).[3]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Quantify the compound by comparing the peak area from the sample injection to a calibration curve generated from known standards. Purity is determined by the relative area of the main peak.

Research Applications and Biological Potential

While specific biological activity data for this compound is not widely published, its primary roles in research are as a synthetic intermediate and as a scaffold for exploring biological targets relevant to the broader nitrophenylpiperazine class.

Application as a Synthetic Intermediate

A key application is its use as a precursor to 4-(4-ethylpiperazin-1-yl)aniline. This is achieved through the reduction of the nitro group to an amine, which can then undergo a wide variety of subsequent reactions (e.g., amide bond formation, sulfonylation) to generate libraries of new compounds for screening.

Experimental Protocol: Nitro Group Reduction

-

Setup: Suspend this compound (1.0 eq) in a solvent such as methanol or ethanol.

-

Reagent Addition: Add iron powder (Fe, multiple equivalents) and a catalytic amount of hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base like sodium carbonate.

-

Isolation: Extract the resulting aniline derivative with an organic solvent and purify, typically by column chromatography, to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]

Potential as a Tyrosinase Inhibitor

Recent research has identified the nitrophenylpiperazine scaffold as a promising starting point for developing tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders. A 2024 study synthesized and evaluated a series of nitrophenylpiperazine derivatives, demonstrating that modifications to the other piperazine nitrogen could yield compounds with significant inhibitory activity.[1]

While this compound was not tested, the findings suggest its potential as a base structure for this application. The most potent compound in the aforementioned study exhibited mixed-type inhibition.

| Compound Example (from study) | R-Group on Piperazine | Tyrosinase IC₅₀ (µM) | Reference |

| 4l | Indole moiety | 72.55 | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.

-

Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, tyrosinase enzyme solution, and various concentrations of the test inhibitor (dissolved in DMSO). Incubate for 10 minutes at room temperature.

-

Initiation: Add the L-DOPA substrate to all wells to start the reaction.

-

Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Conclusion

This compound is a valuable research chemical with well-defined synthesis and analytical protocols. Its primary utility lies in its role as a versatile synthetic intermediate for the creation of more complex molecules. Based on current research into related scaffolds, this compound and its future derivatives hold potential for the development of novel therapeutics, particularly in the area of tyrosinase inhibition for dermatological applications and as antimicrobial agents. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development pipelines.

References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tantuchemicals.com [tantuchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Ethyl-4-(4-nitrophenyl)piperazine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes predicted spectroscopic data based on analogous compounds, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure

This compound is a derivative of piperazine featuring an ethyl group on one nitrogen and a 4-nitrophenyl group on the other. Its molecular formula is C₁₂H₁₇N₃O₂ and it has a molecular weight of 235.28 g/mol .

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-methyl-4-(4-nitrophenyl)piperazine and other N-substituted nitrophenylpiperazines.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | d, J ≈ 9.2 Hz | 2H | Ar-H (ortho to NO₂) |

| ~6.85 | d, J ≈ 9.2 Hz | 2H | Ar-H (meta to NO₂) |

| ~3.50 | t, J ≈ 5.0 Hz | 4H | -N(CH₂)- (piperazine ring, adjacent to aryl) |

| ~2.65 | t, J ≈ 5.0 Hz | 4H | -N(CH₂)- (piperazine ring, adjacent to ethyl) |

| ~2.50 | q, J ≈ 7.2 Hz | 2H | -CH₂- (ethyl group) |

| ~1.15 | t, J ≈ 7.2 Hz | 3H | -CH₃ (ethyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C (C-NO₂) |

| ~138.5 | Ar-C (C-N) |

| ~126.0 | Ar-CH (ortho to NO₂) |

| ~113.0 | Ar-CH (meta to NO₂) |

| ~52.5 | -N(CH₂)- (piperazine ring) |

| ~52.0 | -CH₂- (ethyl group) |

| ~47.0 | -N(CH₂)- (piperazine ring) |

| ~12.0 | -CH₃ (ethyl group) |

Table 3: Predicted IR Spectroscopic Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2800 | Medium | C-H stretching (aliphatic) |

| ~1595 | Strong | C=C stretching (aromatic) |

| ~1500 | Strong | N-O asymmetric stretching (nitro group) |

| ~1320 | Strong | N-O symmetric stretching (nitro group) |

| ~1240 | Medium | C-N stretching (aryl-amine) |

| ~1115 | Medium | C-N stretching (aliphatic amine) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 235 | Moderate | [M]⁺ (Molecular Ion) |

| 206 | High | [M - C₂H₅]⁺ |

| 178 | Moderate | [M - C₂H₅ - CO]⁺ or [M - C₄H₉]⁺ |

| 150 | Moderate | [C₈H₈NO₂]⁺ |

| 120 | Moderate | [C₆H₄NO₂]⁺ |

| 92 | Low | [C₆H₄N]⁺ |

| 71 | High | [C₄H₉N]⁺ (piperazine fragment) |

| 56 | Very High | [C₃H₆N]⁺ (piperazine fragment - base peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

3.1 Synthesis of this compound

A general method for the synthesis involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-ethylpiperazine.

-

Materials: 4-Fluoronitrobenzene, N-ethylpiperazine, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ice water.

-

Procedure:

-

Dissolve 4-fluoronitrobenzene (1.0 equivalent) and anhydrous K₂CO₃ (1.1 equivalents) in DMSO.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add N-ethylpiperazine (1.0 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for approximately 10 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Set the spectral width to 0-12 ppm.

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-200 ppm.

-

Use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

3.4 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Mandatory Visualizations

4.1 Molecular Structure and NMR Atom Numbering

The following diagram illustrates the molecular structure of this compound with atom numbering for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR.

4.2 Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis of a synthesized compound.

4.3 Predicted Mass Spectrum Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization (EI) conditions.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of piperazine and its derivatives using gas chromatography (GC). The methods outlined below are suitable for a range of applications, from the quality control of pharmaceutical substances to the forensic analysis of designer drugs.

Introduction

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring.[1][2][3] It and its derivatives have a wide range of applications, including as an anthelmintic agent in veterinary and human medicine, as a building block in the synthesis of various pharmaceuticals, and unfortunately, as a class of designer drugs of abuse.[2][3][4] Given the diverse applications and the potential for abuse, robust and reliable analytical methods for the detection and quantification of piperazine compounds are essential. Gas chromatography, with its high resolving power and sensitivity, is a powerful tool for this purpose. This document details three distinct GC methods for the analysis of piperazine compounds.

Method 1: Direct GC-FID Analysis of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances

This method is suitable for the quantitative determination of piperazine and its simple alkyl derivatives in bulk pharmaceutical ingredients and formulations without the need for derivatization.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh approximately 100 mg of the pharmaceutical drug substance.

-

Dissolve the sample in 10 mL of methanol.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Prepare a standard solution containing piperazine, 1-methylpiperazine, and 1-ethylpiperazine in methanol at a known concentration (e.g., 100 µg/mL).

2. GC-FID Conditions:

-

Column: DB-17 (50% Phenyl - 50% methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness.[5]

-

Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

-

Injector Temperature: 250°C.[5]

-

Detector Temperature (FID): 260°C.[5]

-

Injection Volume: 1.0 µL.[5]

-

Oven Temperature Program:

-

Diluent: Methanol.[5]

Workflow Diagram

Caption: Workflow for Direct GC-FID Analysis.

Method 2: GC-MS Analysis of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in Biological Matrices

This method is designed for the sensitive and simultaneous quantification of the designer drugs BZP and TFMPP in plasma, urine, and cell culture medium. It involves a solid-phase extraction (SPE) cleanup and a perfluoroacylation derivatization step to improve chromatographic performance and sensitivity.

Experimental Protocol

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

For Plasma: Precipitate proteins by adding an appropriate solvent.

-

For all matrices: Perform enzymatic hydrolysis if necessary to release conjugated forms of the analytes.

-

For cell culture medium: A liquid-liquid extraction may be required prior to SPE.

-

Condition an SPE cartridge (e.g., C18) with methanol and water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with water and a weak organic solvent to remove interferences.

-

Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.[6][7]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Further dry the residue in a desiccator containing phosphorus pentoxide (P2O5) overnight.[6][7]

2. Derivatization:

-

To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[6][7]

-

Cool the sample to room temperature and evaporate to dryness under a stream of nitrogen.[6][7]

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6][7]

3. GC-MS Conditions:

-

Column: J&W DB-5ms (5% Phenyl - 95% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

-

Injector Temperature: Not specified, but a typical temperature would be 250-280°C.

-

Transfer Line Temperature: 280°C.[6]

-

Injection Volume: 1 µL.[6]

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Workflow Diagram

Caption: Workflow for GC-MS Analysis with Derivatization.

Method 3: GC-MS Screening of Multiple Piperazine Derivatives in Seized Materials

This method provides a general approach for the qualitative analysis of a broader range of piperazine derivatives commonly found in seized drug samples. It includes options for analysis with or without derivatization.

Experimental Protocol

1. Sample Preparation:

-

Homogenize the seized material (e.g., tablets, powders).

-

Dissolve a known amount of the homogenized sample in a suitable solvent such as methanol or acetonitrile.[1]

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution to remove any insoluble excipients.

2. Derivatization (Optional, but recommended for improved peak shape and sensitivity):

-

Silylation: Evaporate a portion of the sample extract to dryness. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70-90°C for 30 minutes.

-

Acylation: Evaporate a portion of the sample extract to dryness. Add an acylating agent (e.g., heptafluorobutyric anhydride - HFBA) and an appropriate solvent. Heat at 70-90°C for 30 minutes.

3. GC-MS Conditions:

-

Column: A non-polar or mid-polarity column such as a DB-1ms or DB-5ms is recommended.

-

Carrier Gas: Helium.

-

Injector Temperature: 250-280°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: A general-purpose temperature program is recommended, for example:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10-15°C/min to 300°C.

-

Hold at 300°C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to obtain mass spectra for library matching and identification.

-

Logical Relationship Diagram

Caption: Logical Flow for Piperazine Screening.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of BZP and TFMPP in various biological matrices as described in Method 2.

| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Extraction Efficiency (%) |

| BZP | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 |

| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 | |

| Cell Culture Medium | 0 - 10 | 0.156 | 0.312 | 76 - 101 | |

| TFMPP | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 |

| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 | |

| Cell Culture Medium | 0 - 10 | 0.312 | 0.625 | 76 - 101 | |

| Data sourced from Moreira P, et al. (2020)[6][7] |

References

Application Notes and Protocols: In Vitro Assays Involving 1-Ethyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class. While extensive in vitro biological data for this specific molecule is not widely published, it serves as a crucial intermediate in the synthesis of various derivatives that have been evaluated for significant pharmacological activities. Research primarily points towards the exploration of its derivatives for antimicrobial and enzyme inhibitory properties.

These application notes provide detailed protocols for key in vitro assays where this compound and its analogues can be evaluated. The methodologies are based on established practices for screening piperazine-containing compounds. Included are protocols for assessing antibacterial activity and tyrosinase inhibition, reflecting the most promising therapeutic areas for this chemical scaffold.

Synthesis of this compound

The primary application of this compound is as a precursor in multi-step organic synthesis. One documented synthesis route involves the reaction of ethyl piperazine with 4-chloro nitrobenzene.[1][2] The resulting compound is often then used to generate further derivatives, for example, by reducing the nitro group to an aniline, which can then be further modified.[1][2]

Caption: Synthetic pathway for this compound and its subsequent derivatization.

Application Note 1: Antibacterial Activity Screening

Piperazine derivatives have been widely investigated for their antimicrobial properties.[2][3][4][5] The following protocol describes the cup-plate agar diffusion method, a common and effective technique for preliminary in vitro screening of the antibacterial potential of synthetic compounds like this compound and its analogues.

Quantitative Data Summary for Piperazine Derivatives

While data for this compound is limited, related piperazine derivatives have shown varied antibacterial activity. The table below summarizes findings for compounds synthesized from a 1-(4-(4-nitro phenyl) piperazine-1-yl) precursor, demonstrating the potential of this scaffold. Note that compound 4d is the direct nitrophenyl derivative in this series.

| Compound ID | R-Group on Piperazine | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| 4b | 4-ethyl piperazine-1-yl | E. coli | 200 | 6 | [6] |

| 4b | 4-ethyl piperazine-1-yl | K. pneumonia | 200 | 6 | [6] |

| 4b | 4-ethyl piperazine-1-yl | S. aureus | 200 | 4 | [6] |

| 4b | 4-ethyl piperazine-1-yl | B. subtilis | 200 | 4 | [6] |

| 4d | 4-(4-nitro phenyl) piperazine-1-yl | All tested strains | All concentrations | No zone of inhibition | [6] |

Experimental Protocol: Cup-Plate Agar Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a well (cup) containing the test compound diffused into an agar medium inoculated with a specific bacterium.[7][8][9]

1. Materials and Reagents:

-

Nutrient Broth

-

Nutrient Agar

-

Test compound (this compound)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)

-

Sterile Petri dishes, pipettes, and cork borer (or well cutter)

2. Procedure:

-

Prepare Inoculum: Culture the selected bacterial strains in Nutrient Broth at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare Agar Plates: Autoclave Nutrient Agar and cool to 45-50°C. Pour the molten agar into sterile Petri dishes and allow it to solidify completely under aseptic conditions.

-

Inoculate Plates: Spread the prepared bacterial inoculum evenly over the surface of the agar plates using a sterile swab.

-

Create Wells: Use a sterile cork borer to cut uniform wells (e.g., 6-8 mm in diameter) in the inoculated agar.

-

Load Test Solutions:

-

Prepare stock solutions of the test compound and the standard antibiotic in DMSO.

-

Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

-

Add the same volume of the standard antibiotic solution to another well (positive control).

-

Add the same volume of the solvent (DMSO) to a third well (negative control).

-

-

Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 24 hours.

-

Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Caption: Experimental workflow for the cup-plate agar diffusion antibacterial assay.

Application Note 2: Tyrosinase Inhibition Assay

Nitrophenylpiperazine derivatives have recently been identified as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis.[7][10] Inhibiting this enzyme is a primary strategy for developing treatments for hyperpigmentation disorders. This protocol outlines a colorimetric in vitro assay to determine the tyrosinase inhibitory activity of test compounds.

Quantitative Data Summary for Nitrophenylpiperazine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of synthesized 4-nitrophenylpiperazine derivatives, highlighting the potential of this chemical class as tyrosinase inhibitors.[7]

| Compound ID | R-Group | % Inhibition at 100 µM | IC50 (µM) | Reference |

| 4a | Phenyl | 35.8 ± 3.24 | 174.71 | [7] |

| 4l | Indole | - | 72.55 | [7][10] |

| Kojic Acid | (Positive Control) | - | 17.76 | [11] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.[1][12][13][14]

1. Materials and Reagents:

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Mushroom Tyrosinase (e.g., 1000 units/mL stock in cold phosphate buffer)

-

L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)

-

Test compound (this compound) dissolved in DMSO

-

Kojic Acid (positive control) dissolved in DMSO

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare Solutions: Create serial dilutions of the test compound and Kojic acid at various concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay wells is below 1% to prevent solvent interference.

-

Plate Setup (in a 96-well plate):

-

Test Wells: Add 120 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase enzyme solution.

-

Positive Control Wells: Add 120 µL of phosphate buffer, 20 µL of the Kojic acid dilution, and 20 µL of the tyrosinase enzyme solution.

-

Enzyme Control (100% Activity): Add 140 µL of phosphate buffer (with equivalent DMSO concentration) and 20 µL of the tyrosinase enzyme solution.

-

Blank Well: Add 160 µL of phosphate buffer.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the reaction rate of the enzyme control and V_sample is the rate with the test compound).

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. jmsronline.com [jmsronline.com]

- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. activeconceptsllc.com [activeconceptsllc.com]

- 14. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial and Antifungal Screening of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the antimicrobial and antifungal screening of piperazine derivatives. It includes a summary of quantitative activity data from recent studies, detailed experimental protocols for key screening assays, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Quantitative Activity Data of Piperazine Derivatives

Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several reported piperazine derivatives against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

| Compound Class/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |

| N,N′-disubstituted piperazines (Compound 4) | 16 | - | >256 | - | [1] |

| N,N′-disubstituted piperazines (Compound 6c) | 16 | - | 8 | - | [1] |

| N,N′-disubstituted piperazines (Compound 6d) | 16 | 16 | 16 | - | [1] |

| N,N′-disubstituted piperazines (Compound 7b) | - | 16 | - | - | [1] |

| 1-(4-nitrophenyl)piperazine derivatives | 15.4 - 15.0 | - | - | - | [2] |

| Mannich Bases (Compound 8) | 125-500 | - | 125-500 | - | [3] |

| Mannich Bases (Compound 9) | 250 | 125 | - | - | [3] |

Note: '-' indicates data not reported in the cited source.

Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)

| Compound Class/Derivative | Candida albicans (Yeast) | Aspergillus niger (Mold) | Aspergillus flavus (Mold) | Reference |

| Chalcone derivatives (Compound D2) | - | - | - | [4] |

| Piperazine-modified Ketoconazole (Compound 5) | - | - | 24x more potent than Ketoconazole | [5] |

| Mannich Bases (Compound 8) | 0.49 (vs. C. parapsilosis) | - | - | [3] |

| Mannich Bases (Compound 9) | 0.98 (vs. C. parapsilosis) | - | - | [3] |

Note: Some studies report activity against other fungal species or provide qualitative results not suitable for this table. Chalcone derivatives showed significant activity against plant fungi like Rhizoctonia solani.[4]

Experimental Workflows

Visualizing the experimental process is key to understanding and executing protocols efficiently. The following diagrams, generated using Graphviz, illustrate the logical flow of antimicrobial and antifungal screening.

Caption: High-level workflow for antimicrobial and antifungal screening.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for MBC and MFC determination.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and comparable data.[6] The following sections provide detailed methodologies for key in vitro screening assays.

Protocol 1: Media and Reagent Preparation

A. Mueller-Hinton Medium (for Bacteria)

-

Mueller-Hinton Broth (MHB):

-

Suspend 21 g of dehydrated MHB powder in 1 L of distilled water.[1]

-

Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[7]

-

Dispense into flasks or tubes as desired.

-

Sterilize by autoclaving at 121°C for 15 minutes.[7]

-

Allow to cool to room temperature before use. The final pH should be 7.3 ± 0.1 at 25°C.[7]

-

-

Mueller-Hinton Agar (MHA):

-

Suspend 38 g of dehydrated MHA powder in 1 L of distilled water.[8]

-

Heat with frequent agitation and boil for 1 minute to completely dissolve the medium.[9]

-

Sterilize by autoclaving at 121°C for 15 minutes.[9]

-

Cool the medium to 45-50°C in a water bath.

-

Pour the molten agar into sterile petri dishes on a level surface to a uniform depth (e.g., 4 mm).

-

Allow the agar to solidify at room temperature and store at 2-8°C.[9]

-

B. RPMI-1640 Medium (for Fungi)

-

Dissolve 10.4 g of RPMI-1640 powder (with L-glutamine, without sodium bicarbonate) in 900 mL of distilled water.

-

Add 34.53 g of MOPS (3-(N-morpholino)propanesulfonic acid) buffer.[2]

-

Adjust the pH to 7.0 at 25°C using 1M NaOH.[2]

-

Add distilled water to bring the final volume to 1 L.

-

Sterilize the medium by filtration through a 0.22 µm membrane filter.[10]

-

Store at 4°C until use.

Protocol 2: Agar Disk Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity.

-

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure even growth.[11]

-

Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the piperazine derivative onto the inoculated agar surface. Gently press the discs to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or as required for fungi.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the organism to the compound.

-

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

-

Procedure:

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (MHB for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12. Add 100 µL of the piperazine derivative stock solution (at twice the desired highest final concentration) to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 50 µL from column 10.

-

Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (broth only).

-

Inoculum Preparation: Prepare a microbial inoculum as described for the disk diffusion assay, then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[12]

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]

-

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13]

-

Procedure:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Mix the contents of each well thoroughly.

-

Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-20 µL) from each of these clear wells onto a fresh, drug-free agar plate (e.g., MHA or Sabouraud Dextrose Agar).[14][15]

-

Also, plate a sample from the positive growth control well to confirm the initial inoculum count.

-

Incubate the plates at the appropriate temperature until growth is visible in the control culture (typically 24-48 hours).

-

-

Interpretation of Results:

-

The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).[13]

-

The relationship between MIC and MBC/MFC can indicate whether a compound is static (inhibits growth; MBC/MIC > 4) or cidal (kills the organism; MBC/MIC ≤ 4).[3]

-

References

- 1. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation [labmal.com]

- 2. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. mdpi.com [mdpi.com]

- 5. himedialabs.com [himedialabs.com]

- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. exodocientifica.com.br [exodocientifica.com.br]

- 8. microbenotes.com [microbenotes.com]

- 9. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]

- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Ethyl-4-(4-nitrophenyl)piperazine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of 1-Ethyl-4-(4-nitrophenyl)piperazine as a key intermediate in the development of pharmacologically active compounds. The following sections include experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a piperazine ring substituted with an ethyl group and a nitrophenyl moiety, allows for versatile chemical modifications. The primary application of this intermediate lies in its conversion to 4-(4-aminophenyl)-1-ethylpiperazine through the reduction of the nitro group. This resulting aniline derivative serves as a crucial precursor for the synthesis of a variety of drug candidates, including kinase inhibitors and compounds with potential antimicrobial activity.

Synthesis of this compound and its Amino Derivative

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-ethylpiperazine and an activated nitroaromatic compound, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished via catalytic hydrogenation.

Quantitative Data for Synthesis

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | N-Arylation | 1-Ethylpiperazine, 4-Fluoronitrobenzene | K₂CO₃ | DMF | 20 | 2 | ~98 | >95 |

| 2 | Nitro Reduction | This compound | Raney Nickel | Methanol | 25 | 7 | >90 | >98 |

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 1-methyl-4-(4-nitrophenyl)piperazine.

Materials:

-

1-Ethylpiperazine

-

4-Fluoronitrobenzene

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Cold Water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of 4-fluoronitrobenzene (1 equivalent) in DMF, add 1-ethylpiperazine (1 equivalent) and potassium carbonate (3 equivalents).

-